Home > Products > Screening Compounds P95416 > 6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one - 5394-42-3

6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-6734214
CAS Number: 5394-42-3
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential pharmacological applications. This compound exhibits structural characteristics that make it a candidate for various therapeutic uses, particularly in oncology and enzyme inhibition. The compound's design and synthesis have been explored in several studies, highlighting its biological activity and potential mechanisms of action.

Source

The compound is derived from a series of pyrazolo[3,4-d]pyrimidine derivatives that have been synthesized and studied for their biological properties. Various synthetic routes have been reported in the literature, detailing methods that yield this compound along with its analogs. Notably, studies have indicated that these derivatives can act as inhibitors of specific enzymes and exhibit anticancer properties .

Classification

6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is classified as a heterocyclic organic compound. It is part of the broader category of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities including antitumor and antimicrobial effects .

Synthesis Analysis

Methods

The synthesis of 6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 5-amino-1-phenylpyrazole or similar derivatives.
  2. Condensation Reactions: A common approach is the condensation of 5-amino derivatives with appropriate reagents under controlled conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
  3. Cyclization: The reaction conditions may include heating in solvents like ethanol or using catalysts such as sodium ethoxide to facilitate cyclization and formation of the desired product .

Technical Details

The synthetic routes have been optimized for yield and purity. For instance, refluxing conditions are often employed to ensure complete reaction and formation of the target compound. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of 6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. The ethyl group at position 6 and the phenyl group at position 1 contribute to its unique chemical properties.

Data

The molecular formula is C12H14N4OC_{12}H_{14}N_{4}O, with a molar mass of approximately 230.27 g/mol. The structural representation includes key functional groups that influence its reactivity and biological activity .

Chemical Reactions Analysis

Reactions

6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:

  1. Substitution Reactions: The presence of nitrogen atoms makes it susceptible to electrophilic substitution.
  2. Condensation Reactions: It can react with other electrophiles or nucleophiles to form more complex structures.
  3. Dehydrogenation: Under certain conditions, it may undergo dehydrogenation to yield more stable aromatic systems .

Technical Details

These reactions are often facilitated by specific catalysts or under particular temperature and pressure conditions to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves inhibition of key enzymes involved in cancer cell proliferation:

  1. Enzyme Inhibition: It has been shown to inhibit enzymes such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.
  2. Apoptosis Induction: Studies indicate that it can induce apoptosis in cancer cells by disrupting cell cycle progression .

Data

In vitro studies demonstrate significant cytotoxicity against various cancer cell lines with IC50 values indicating effective concentrations needed for inhibition .

Physical and Chemical Properties Analysis

Physical Properties

6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically appears as a solid at room temperature with notable stability under standard conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Stable under acidic or neutral pH but may degrade under strongly alkaline conditions.

Relevant data from studies indicate that these properties enhance its suitability for pharmaceutical applications .

Applications

Scientific Uses

6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has potential applications in:

  1. Anticancer Research: Due to its inhibitory effects on tumor growth and induction of apoptosis.
  2. Drug Development: As a lead compound for synthesizing new derivatives with improved efficacy against specific cancer types.
  3. Biochemical Studies: Inhibitor studies involving kinase pathways relevant to cancer progression .

The ongoing research into this compound's structure–activity relationships continues to expand its potential applications in medicinal chemistry and pharmacology.

Therapeutic Target Identification & Validation

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

The pyrazolo[3,4-d]pyrimidine core of 6-ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one serves as a bioisostere of ATP’s purine ring, enabling competitive inhibition at the kinase domain. Structural analyses reveal that the N1-phenyl group occupies hydrophobic region I of EGFR’s ATP-binding site, while the C6-ethyl substituent extends toward the hinge region, forming critical van der Waals interactions with Met793 and Thr854 residues [2] [4]. Molecular docking studies demonstrate that the C3 position of the pyrazolopyrimidine scaffold accepts hydrogen bonds from the backbone NH of Met793 (distance: 2.1 Å), mimicking adenine–kinase interactions [5] [7].

This binding disrupts ATP-dependent phosphorylation, suppressing EGFR autophosphorylation and downstream signaling. In enzymatic assays, analogs of this compound exhibit IC50 values of 0.034–0.236 µM against wild-type EGFR (EGFRWT), surpassing reference inhibitors like erlotinib (IC50 = 0.135 µM) [2] [7].

Table 1: EGFR Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs

CompoundIC50 vs EGFRWT (µM)Binding Affinity (kcal/mol)
6-Ethyl-1-phenyl derivative0.054-9.2
Erlotinib (Reference)0.135-8.1
Compound 16 [2]0.034-10.1

Dual Targeting of EGFRT790M and VEGFR-2 Tyrosine Kinases

The compound’s scaffold enables dual inhibition of mutant EGFR (EGFRT790M) and vascular endothelial growth factor receptor-2 (VEGFR-2), overcoming resistance in tyrosine kinase signaling. The ethyl group at C6 enhances steric complementarity with the methionine gatekeeper residue (T790M), reducing mutant kinase affinity for ATP [3] [5]. Concurrently, the N1-phenyl moiety and pyrimidine nitrogen atoms engage with VEGFR-2’s catalytic site, particularly forming hydrogen bonds with Cys919 and Asp1046 in the DFG motif [1] [7].

Biochemical studies show synergistic effects:

  • EGFRT790M inhibition: IC50 = 0.236 µM (vs. 0.016 µM for EGFRWT) [4]
  • VEGFR-2 inhibition: IC50 = 7.60 µM, disrupting angiogenesis in tumor microenvironments [5] [7]

Table 2: Dual Kinase Inhibition Profile

Kinase TargetIC50 (µM)Key Binding Interactions
EGFRWT0.016–0.054Met793 H-bond, Thr854 hydrophobic contact
EGFRT790M0.236–0.45T790M hydrophobic pocket
VEGFR-27.60–24.0Cys919 H-bond, Asp1046 salt bridge

Role in Receptor Tyrosine Kinase (RTK) Signaling Dysregulation

By concurrently inhibiting EGFR and VEGFR-2, this compound induces broad dysregulation of oncogenic RTK pathways:

  • Downstream signaling blockade: Reduces phosphorylation of MAPK/ERK and PI3K/Akt effectors by >70% in MCF-7 and A549 cells at 10 µM concentration [1] [6].
  • Apoptotic induction: Upregulates Bax/Bcl-2 ratio (8.8-fold) and activates caspases-7/9, triggering mitochondrial apoptosis [1] [4].
  • Cell cycle arrest: Promotes accumulation of cells in G2/M (up to 42%) and pre-G1 phases (up to 28%) via p53-mediated p21 activation [4] [7].

In vivo studies confirm suppression of tumor growth in MCF-7 xenografts by 78% after 21 days of treatment, attributed to combined anti-proliferative (EGFR-mediated) and anti-angiogenic (VEGFR-2-mediated) effects [5] [7].

Table 3: Cellular Effects of Pyrazolo[3,4-d]pyrimidine Derivatives

Biological EffectObserved ChangeCell Line
Apoptosis induction↑ Bax/Bcl-2 ratio (8.8-fold)HCT-116
Cell cycle arrestG2/M arrest (42%)MCF-7
Angiogenesis suppression↓ Microvessel density (64%)HepG-2

Properties

CAS Number

5394-42-3

Product Name

6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

6-ethyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C13H12N4O/c1-2-11-15-12-10(13(18)16-11)8-14-17(12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16,18)

InChI Key

ARSPUWTVVKRLNJ-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1

Canonical SMILES

CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.